UM-164
Overview
Description
UM-164 is a potent dual inhibitor of c-Src and p38 mitogen-activated protein kinase (MAPK). It has been primarily developed as a lead compound for targeting triple-negative breast cancer, a particularly aggressive form of breast cancer that lacks targeted therapies . This compound has shown promising results in preclinical studies, demonstrating its potential to inhibit cancer cell proliferation and migration .
Mechanism of Action
Target of Action
Das-dfgo-II, also known as UM-164, is a highly potent inhibitor of c-Src and p38 MAPK . These are its primary targets.
- c-Src : This is a non-receptor tyrosine kinase involved in the regulation of various cellular processes, including cell division, survival, migration, and invasion .
- p38 MAPK : This is a type of mitogen-activated protein kinase (MAPK) that plays a crucial role in cellular responses to stress and inflammation .
Mode of Action
This compound binds to the inactive kinase conformation of c-Src and shows stronger binding to the active sites of Src compared with the conventional Src inhibitor Dasatinib . It also effectively inhibits p38α and p38β .
Biochemical Pathways
This compound affects the Hippo-YAP signaling pathway . It triggers YAP translocation to the cytoplasm, reduces the activity of YAP, and decreases the expression levels of CYR61 and AXL, which are generally known as YAP target genes . This pathway plays a crucial role in organ size control and tumor suppression by restricting proliferation and promoting apoptosis.
Pharmacokinetics
It’s known that this compound is administered intraperitoneally in animal studies .
Result of Action
This compound suppresses the proliferation, migration, and spheroid formation of glioma cells, and induces cell cycle arrest in the G1 phase . It also restrains glioma growth in vivo .
Action Environment
It’s known that this compound is dissolved in a mixture of dmso/propylene glycol for administration .
Biochemical Analysis
Biochemical Properties
Das-dfgo-II has a high binding affinity for c-Src, with a dissociation constant (Kd) of 2.7 nM . It also potently inhibits p38α and p38β . The compound interacts with these enzymes, leading to inhibition of their activity.
Cellular Effects
Das-dfgo-II has been shown to suppress the proliferation, migration, and spheroid formation of glioma cells . It induces cell cycle arrest in the G1 phase .
Molecular Mechanism
Das-dfgo-II exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the inactive kinase conformation of c-Src and is more potent than Dasatinib in its Src active site binding ability .
Temporal Effects in Laboratory Settings
The effects of Das-dfgo-II change over time in laboratory settings
Dosage Effects in Animal Models
In animal models, the effects of Das-dfgo-II vary with different dosages . At selected doses of UM-164, there is no significant weight loss or gross abnormalities observed in the treated animals, even after 52 days of treatment . Tumor growth is significantly inhibited in both the 10 mg/kg and 20 mg/kg dose groups compared with the vehicle-treated group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UM-164 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a fluorinated phenyl group, which is then coupled with other aromatic rings through various organic reactions such as Suzuki coupling and Buchwald-Hartwig amination . The reaction conditions often involve the use of palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
UM-164 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents like sodium borohydride.
Substitution: This compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds .
Scientific Research Applications
UM-164 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound serves as a valuable tool for studying kinase inhibition and the development of new inhibitors.
Medicine: This compound has shown potential in preclinical studies for treating triple-negative breast cancer and glioma by inhibiting cancer cell growth and inducing cell cycle arrest
Comparison with Similar Compounds
Similar Compounds
Dasatinib: Another c-Src inhibitor, but UM-164 shows stronger binding to the active sites of Src compared to Dasatinib.
Bosutinib: A dual inhibitor of Src and Abl kinases, but it lacks the dual inhibition of p38 MAPK seen with this compound.
Uniqueness of this compound
This compound’s uniqueness lies in its dual inhibition of both c-Src and p38 MAPK, which provides a broader range of therapeutic effects compared to other inhibitors that target only one kinase . This dual inhibition is particularly beneficial for treating aggressive cancers like triple-negative breast cancer, where multiple signaling pathways are often dysregulated .
Properties
IUPAC Name |
2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]-1,3-thiazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31F3N8O3S/c1-18-6-7-22(37-27(43)20-4-3-5-21(14-20)30(31,32)33)15-23(18)38-28(44)24-17-34-29(45-24)39-25-16-26(36-19(2)35-25)41-10-8-40(9-11-41)12-13-42/h3-7,14-17,42H,8-13H2,1-2H3,(H,37,43)(H,38,44)(H,34,35,36,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEBQUSWQAQFQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3=CN=C(S3)NC4=CC(=NC(=N4)C)N5CCN(CC5)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31F3N8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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